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Executive Summary

Levophacetoperane, a psychostimulant developed in the 1950s, is experiencing a resurgence
of interest for its potential therapeutic applications, particularly in the treatment of Attention-
Deficit/Hyperactivity Disorder (ADHD). As the (R,R)-enantiomer of phacetoperane and a
reverse ester of methylphenidate, levophacetoperane presents a unique pharmacological
profile as a competitive inhibitor of both the norepinephrine transporter (NET) and the
dopamine transporter (DAT).[1][2] Historically used as an antidepressant, anorectic, and for the
treatment of narcolepsy, recent research has focused on its potential as a safer and more
potent alternative to traditional stimulants for ADHD.[1][2][3] This technical guide provides a
comprehensive overview of the current understanding of levophacetoperane hydrochloride,
including its mechanism of action, preclinical and clinical data, and detailed experimental
protocols. While a complete binding profile assay has been cited in the literature as confirming
a favorable benefit/risk profile, specific quantitative binding affinity data (Ki or IC50 values) are
not publicly available at the time of this report.[2][3][4]

Introduction

Levophacetoperane hydrochloride is a central nervous system stimulant with a history of
clinical use in Europe and Canada for conditions such as depression and obesity.[2][3] Its
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chemical structure, as the reverse ester of methylphenidate, distinguishes it from other
psychostimulants and is key to its pharmacological activity.[1] The renewed focus on
levophacetoperane, now also referred to as NLS-3, is driven by the need for ADHD
therapeutics with improved safety and tolerability profiles compared to existing treatments.[1][2]
Extensive clinical use in children and adolescents has suggested that levophacetoperane is
generally well-tolerated with fewer side effects than comparable stimulant medications.[1][2]

Mechanism of Action: Dual Norepinephrine and
Dopamine Reuptake Inhibition

The primary mechanism of action of levophacetoperane is the competitive inhibition of the
norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] By blocking these
transporters, levophacetoperane increases the extracellular concentrations of norepinephrine
and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic
neurotransmission. This dual action on key catecholamine systems is believed to be central to
its therapeutic effects in disorders like ADHD, where dysregulation of these neurotransmitter
systems in the prefrontal cortex is implicated.[1][5]

Signaling Pathway

The inhibition of DAT and NET by levophacetoperane in the prefrontal cortex is hypothesized to
modulate downstream signaling cascades that are crucial for attention, cognitive control, and
executive function. The increased availability of dopamine and norepinephrine leads to
enhanced activation of their respective receptors, primarily D1- and a2A-adrenergic receptors,
which are key to optimal prefrontal cortex function.[5] This activation influences cyclic AMP
(cAMP) and protein kinase A (PKA) signaling pathways, leading to the phosphorylation of
downstream targets such as the dopamine- and cAMP-regulated phosphoprotein, 32 kDa
(DARPP-32). The modulation of these pathways is thought to improve synaptic plasticity and
neuronal communication, thereby alleviating the core symptoms of ADHD.[5]
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Proposed signaling pathway of Levophacetoperane in the prefrontal cortex.

Quantitative Data

A comprehensive review of publicly available literature did not yield specific quantitative binding
affinity data (e.g., Ki or IC50 values) for levophacetoperane's inhibition of the norepinephrine
and dopamine transporters. While a study by Konofal et al. mentions a "complete binding
profile assay" that confirmed a favorable benefit/risk profile, the numerical data from this assay
were not reported in the publication.[2][3][4] The tables below are structured to incorporate

such data once it becomes available.

Table 1: In Vitro Binding Affinity of Levophacetoperane
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Target Ligand Species Ki (nM) Reference
Norepinephrine
_ . Data Not

Transporter [3H]Nisoxetine Human ) -
Available

(NET)

Dopamine
Data Not

Transporter [BH]GBR-12935 Human ) -
Available

(DAT)

Table 2: In Vitro Reuptake Inhibition by Levophacetoperane

Transporter Substrate Cell Line IC50 (nM) Reference
Norepinephrine ) ]
[3H]Norepinephri Data Not
Transporter HEK293 ) -
ne Available
(NET)
Dopamine
) Data Not
Transporter [3H]Dopamine HEK293 ) -
Available
(DAT)

Experimental Protocols

The following protocols are representative of the methodologies likely employed in the
preclinical and clinical evaluation of levophacetoperane.

Preclinical Evaluation

Objective: To determine the binding affinity (Ki) of levophacetoperane for the human
norepinephrine and dopamine transporters.

Methodology:

 Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing
either the human NET or DAT.
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o Radioligand Binding: Assays are performed in a 96-well format. For NET binding,
membranes are incubated with varying concentrations of levophacetoperane and a fixed
concentration of [3H]nisoxetine. For DAT binding, membranes are incubated with varying
concentrations of levophacetoperane and a fixed concentration of [3H]|GBR-12935.

e Incubation and Filtration: Following incubation to equilibrium, the membrane-bound
radioligand is separated from the unbound radioligand by rapid filtration through glass fiber
filters.

« Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid
scintillation counter.

o Data Analysis: The Ki values are calculated from the IC50 values (the concentration of
levophacetoperane that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff
equation.

Objective: To assess the effect of levophacetoperane on extracellular levels of dopamine and
norepinephrine in the prefrontal cortex of freely moving rats.

Methodology:

» Surgical Implantation: Rats are anesthetized and a guide cannula for the microdialysis probe
is stereotaxically implanted into the medial prefrontal cortex.

e Recovery: Animals are allowed to recover for several days post-surgery.

e Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted
through the guide cannula and perfused with artificial cerebrospinal fluid.

» Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline
neurotransmitter levels.

o Drug Administration: Levophacetoperane hydrochloride is administered systemically (e.qg.,
intraperitoneally).

o Post-Dosing Collection: Dialysate collection continues for several hours post-administration.
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» Neurochemical Analysis: The concentrations of dopamine and norepinephrine in the
dialysate samples are quantified using high-performance liquid chromatography with
electrochemical detection (HPLC-ED).
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Workflow for in vivo microdialysis experiment.
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Clinical Evaluation

Objective: To evaluate the efficacy, safety, and tolerability of levophacetoperane
hydrochloride in adults with ADHD.

Methodology:

» Participant Selection: Adults aged 18-55 years meeting DSM-5 criteria for ADHD with a
baseline ADHD Rating Scale (ADHD-RS) total score = 24.

o Study Design: A randomized, double-blind, placebo-controlled, crossover design with two
treatment periods of 4 weeks each, separated by a 2-week washout period.

* Intervention: Participants are randomized to receive either levophacetoperane
hydrochloride (e.g., flexible dosing from 20-80 mg/day) or placebo in the first treatment
period, and then crossover to the other treatment in the second period.

o Primary Efficacy Endpoint: Change from baseline in the ADHD-RS total score at the end of
each 4-week treatment period.

e Secondary Efficacy Endpoints: Change from baseline in the Clinical Global Impression-
Severity (CGI-S) and -Improvement (CGI-I) scales, and the Conners' Adult ADHD Rating
Scale (CAARS).

o Safety and Tolerability Assessments: Monitoring of adverse events, vital signs,
electrocardiograms (ECGs), and laboratory safety tests throughout the study.
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Workflow for a Phase lla crossover clinical trial in adult ADHD.

Potential Therapeutic Uses
Attention-Deficit/Hyperactivity Disorder (ADHD)
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The primary therapeutic focus for levophacetoperane is the treatment of ADHD.[1][2] Its dual
mechanism of action on norepinephrine and dopamine systems in the prefrontal cortex directly
addresses the core neurobiological deficits believed to underlie the symptoms of inattention,
hyperactivity, and impulsivity.[S] The potential for a better safety and tolerability profile
compared to existing stimulants makes it a promising candidate for this indication.[1][2]

Narcolepsy

Historically, phacetoperane and levophacetoperane have been used as wakefulness-promoting
agents in the treatment of narcolepsy.[6] By increasing the levels of norepinephrine and
dopamine, which are key neurotransmitters in maintaining arousal and wakefulness,
levophacetoperane may help to alleviate the excessive daytime sleepiness characteristic of this
disorder.

Depression and Obesity

Levophacetoperane was also historically marketed for the treatment of depression and obesity.
[2][3] Its stimulant properties can have mood-elevating effects, and its anorectic effects can
lead to weight loss. While these are not the primary focus of current research, they represent
potential secondary benefits or areas for further investigation.

Conclusion

Levophacetoperane hydrochloride is a promising psychostimulant with a well-defined
mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor. Its potential as
a safer and more effective treatment for ADHD is supported by its historical clinical use and
recent preclinical and clinical interest. While a critical gap exists in the public availability of
quantitative binding and reuptake inhibition data, the existing evidence warrants further
investigation and development. The detailed experimental protocols provided in this guide offer
a framework for the continued evaluation of this compound's therapeutic potential. As research
progresses, a clearer picture of levophacetoperane's clinical utility and its place in the
therapeutic armamentarium for ADHD and other CNS disorders will emerge.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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